molecular formula C9H18ClNO4 B6239361 methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride CAS No. 2375269-00-2

methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride

Cat. No. B6239361
CAS RN: 2375269-00-2
M. Wt: 239.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride, also known as MAMOA-HCl, is an organic compound that is widely used in scientific research. It has a wide range of applications, from drug development to biochemical and physiological studies. MAMOA-HCl has been studied for its potential therapeutic effects in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. In addition, MAMOA-HCl has been used in laboratory experiments to study the effects of various drugs on biological systems.

Scientific Research Applications

Methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent for Alzheimer's disease, Parkinson's disease, and cancer. In addition, methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride has been used to study the effects of various drugs on biological systems. It has also been used in laboratory experiments to study the effects of various compounds on enzyme activity, protein structure, and cell signaling pathways.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride is not yet fully understood. However, it is believed to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological processes. It is thought to increase the activity of the NMDA receptor, which leads to an increase in the release of neurotransmitters, such as glutamate and dopamine. This, in turn, is believed to have therapeutic effects on various neurological disorders.
Biochemical and Physiological Effects
methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride has been studied for its potential biochemical and physiological effects. It is believed to have neuroprotective effects, which may be beneficial in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. In addition, it has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. In addition, it is soluble in a variety of solvents, which makes it easy to work with in the laboratory. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, its effects on biological systems are not yet fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride research. One potential direction is to further investigate its mechanism of action and its potential therapeutic effects on various neurological disorders. In addition, further research could be done to explore its potential applications in drug development and its potential effects on other biological systems. Finally, research could be done to investigate the potential side effects of methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride and to develop methods to reduce or eliminate these side effects.

Synthesis Methods

Methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride can be synthesized using a variety of methods. One method involves the reaction of 4-methoxyoxan-4-yl acetate and 2-amino-2-methyl propanol in the presence of hydrochloric acid. The reaction is carried out at room temperature, and the product is then isolated by filtration and purified by recrystallization. Other methods of synthesis include the reaction of 2-amino-2-methyl propanol, 4-methoxyoxan-4-yl acetate, and acetic acid in the presence of a base, and the reaction of 2-amino-2-methyl propanol and 4-methoxyoxan-4-yl acetate in the presence of a Lewis acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride involves the reaction of 4-methoxytetrahydrofuran-2-carbaldehyde with methyl glycinate hydrochloride in the presence of a base to form the intermediate methyl 2-(4-methoxyoxan-4-yl)acetate. This intermediate is then reacted with ammonia in the presence of a reducing agent to form the final product, methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride.", "Starting Materials": [ "4-methoxytetrahydrofuran-2-carbaldehyde", "methyl glycinate hydrochloride", "ammonia", "reducing agent" ], "Reaction": [ "Step 1: React 4-methoxytetrahydrofuran-2-carbaldehyde with methyl glycinate hydrochloride in the presence of a base (such as sodium hydroxide) to form the intermediate methyl 2-(4-methoxyoxan-4-yl)acetate.", "Step 2: React the intermediate from step 1 with ammonia in the presence of a reducing agent (such as sodium borohydride) to form the final product, methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride." ] }

CAS RN

2375269-00-2

Product Name

methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride

Molecular Formula

C9H18ClNO4

Molecular Weight

239.7

Purity

95

Origin of Product

United States

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